molecular formula C18H21ClN4O B2936644 6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide CAS No. 1436229-46-7

6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide

Cat. No.: B2936644
CAS No.: 1436229-46-7
M. Wt: 344.84
InChI Key: OXYZANPQUJAAMF-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide is a pyridine-carboxamide derivative featuring a chloro substituent at the 6-position of the pyridine ring and a 1-methylpiperidin-4-ylamino group attached to the phenyl moiety. While direct data on its synthesis or biological activity are absent in the provided evidence, structural analogs and related research provide insights into its properties.

Properties

IUPAC Name

6-chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-23-11-9-13(10-12-23)20-14-5-2-3-6-15(14)22-18(24)16-7-4-8-17(19)21-16/h2-8,13,20H,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYZANPQUJAAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2NC(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide, with the CAS number 1436229-46-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₁ClN₄O
  • Molecular Weight : 344.8 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro group and an amine side chain, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine core followed by amine coupling. Specific methodologies can vary, but the use of coupling reagents and protective groups is common in the synthesis process.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown inhibitory effects on various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The antiproliferative activity is attributed to the induction of apoptosis and cell cycle arrest .
  • In vivo Studies : Animal models have demonstrated that these compounds can lead to tumor regression with low toxicity profiles, making them promising candidates for further development in oncology .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of Src/Abl kinases, which play a critical role in cancer cell proliferation and survival.
  • Cell Cycle Disruption : The compound may induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .
  • Apoptosis Induction : Activation of apoptotic pathways has been noted, leading to programmed cell death in malignant cells .

Study 1: Antitumor Activity

A study published in ACS Omega evaluated a series of compounds related to this compound. The results indicated that these compounds exhibited significant antitumor activity against various cancer cell lines, with IC50 values in the low micromolar range. The study emphasized the importance of structural modifications for enhancing potency .

Study 2: Pharmacokinetics and Toxicity

Another research effort focused on the pharmacokinetic profiles of similar compounds. It was found that they possess favorable absorption and distribution characteristics while demonstrating minimal toxicity in normal tissues compared to their effects on cancerous cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Data Table

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₄O
Molecular Weight344.8 g/mol
Anticancer ActivitySignificant against MDA-MB-231
MechanismKinase inhibition, apoptosis
Toxicity ProfileLow toxicity in vivo

Comparison with Similar Compounds

Data Tables

Table 2: Impact of Substituents on Properties

Substituent Effect on Properties Example Compound
6-Chloro (pyridine) Increases hydrophobicity; may enhance receptor binding Target compound
Trifluoromethyl (phenyl) Enhances metabolic stability and electron-withdrawing effects 6-Chloro-N-[4-(CF3)phenyl]
Methylpiperidinylamino Improves solubility and GPCR interaction LY573144, Target compound
Thiophene-acetamide Modifies pharmacokinetics via heterocyclic diversity N-{1-[6-(2-Cl-phenyl)...}

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